molecular formula C24H19N3O4S B11414512 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11414512
M. Wt: 445.5 g/mol
InChI Key: GOKLFMDOWBEDHR-UHFFFAOYSA-N
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Description

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with a furylmethyl and a methylphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form the benzothieno pyrimidine core . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H19N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24(26)30)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

GOKLFMDOWBEDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

Origin of Product

United States

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